4-Methyl-6-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione
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Overview
Description
4-Methyl-6-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione is a heterocyclic compound that belongs to the class of thiazolo[3,2-a][1,3,5]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of 4-Methyl-6-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione typically involves the reaction of 2-Iminothiazolidin-4-one with aromatic aldehydes. One common method is the Mannich procedure, where 3-Phenyl-3,4-dihydro-2H-thiazolo[3,2-a][1,3,5]triazin-6(7H)-one is prepared and then reacted with aromatic aldehydes to afford arylidene derivatives . Another approach involves the reaction of 2-Iminothiazolidin-4-one with activated olefins catalyzed by triethylamine .
Industrial Production Methods
Industrial production methods for 4-Methyl-6-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with mono and di-aromatic diazonium salts to form 2-aryl-azothiazolo[3,2-a]triazines.
Condensation Reactions: It can undergo Claisen-Schmidt condensation with aromatic aldehydes to form arylidene derivatives.
Coupling Reactions: The compound can participate in coupling reactions with activated olefins.
Common Reagents and Conditions
Triethylamine: Used as a catalyst in the reaction with activated olefins.
Aromatic Aldehydes: React with the compound to form arylidene derivatives.
Diazonium Salts: Used in substitution reactions to form 2-aryl-azothiazolo[3,2-a]triazines.
Major Products Formed
Arylazothiazolo[3,2-a]triazines: Formed from substitution reactions with diazonium salts.
Arylidene Derivatives: Formed from condensation reactions with aromatic aldehydes.
Scientific Research Applications
4-Methyl-6-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial, anticancer, and antifungal agent.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-6-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to inhibit bacterial DNA gyrase, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a][1,3,5]triazines: These compounds share a similar core structure and exhibit comparable biological activities.
1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer properties.
1,2,4-Triazolopyrimidines: Exhibit antitumor, antimalarial, and antimicrobial activities.
Uniqueness
4-Methyl-6-phenyl-2H-thiazolo[3,2-a][1,3,5]triazine-2-thione stands out due to its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound for further research and development.
Properties
CAS No. |
89012-16-8 |
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Molecular Formula |
C12H9N3S2 |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
4-methyl-6-phenyl-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione |
InChI |
InChI=1S/C12H9N3S2/c1-8-13-11(16)14-12-15(8)10(7-17-12)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
QDGVPGJXXAZHIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=S)N=C2N1C(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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